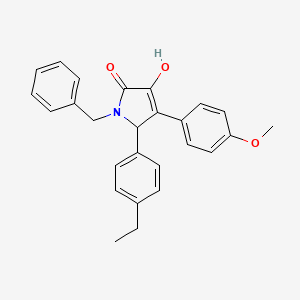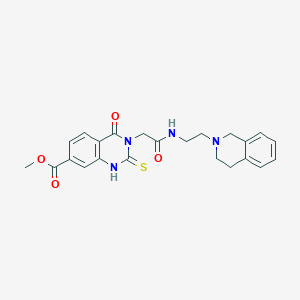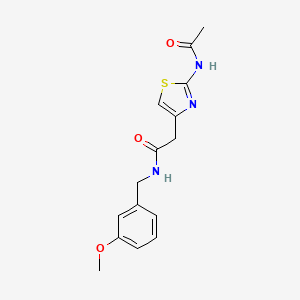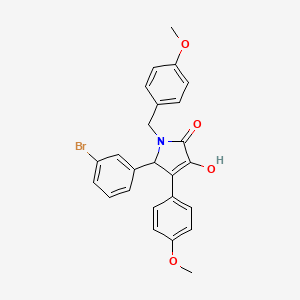
(4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-5-(AZEPANE-1-CARBONYL)-3-BENZYL-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-5-(AZEPANE-1-CARBONYL)-3-BENZYL-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-5-(AZEPANE-1-CARBONYL)-3-BENZYL-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction involves the gain of electrons, which can change the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
4-AMINO-5-(AZEPANE-1-CARBONYL)-3-BENZYL-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole derivatives.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-AMINO-5-(AZEPANE-1-CARBONYL)-3-BENZYL-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-5-(AZEPANE-1-CARBONYL)-3-(2-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE
- 4-AMINO-5-(AZEPANE-1-CARBONYL)-3-(2-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE
- 4-AMINO-5-(AZEPANE-1-CARBONYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE
Uniqueness
What sets 4-AMINO-5-(AZEPANE-1-CARBONYL)-3-BENZYL-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE apart from similar compounds is its unique benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C17H21N3OS2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(4-amino-3-benzyl-2-sulfanylidene-1,3-thiazol-5-yl)-(azepan-1-yl)methanone |
InChI |
InChI=1S/C17H21N3OS2/c18-15-14(16(21)19-10-6-1-2-7-11-19)23-17(22)20(15)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,18H2 |
InChI Key |
ICIWEWGRMCTCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N(C(=S)S2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11278681.png)


![N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide](/img/structure/B11278703.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11278708.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11278724.png)

![6-(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-ethylphenyl)pyridazin-3(2H)-one](/img/structure/B11278733.png)
![N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B11278738.png)
![N-benzyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11278745.png)

![N-ethyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11278752.png)
![6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278753.png)
